Dihydro Montelukast Sodium Salt
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPOHLXIZJIMST-RYWNGCACSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647208 | |
| Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142147-98-6 | |
| Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Definitive Characterization of Dihydro Montelukast Sodium Salt
Advanced Spectroscopic and Spectrometric Techniques for Structure Confirmation
A combination of sophisticated spectroscopic and spectrometric methods is essential to unequivocally confirm the chemical structure of Dihydro Montelukast (B128269) Sodium Salt. These techniques provide detailed information about the molecular framework, functional groups, and chromophoric systems of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Dihydro Montelukast Sodium Salt, a comprehensive analysis using ¹H, ¹³C, and two-dimensional (2D) NMR experiments is necessary.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to each other. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the vinyl protons of the ethenyl linkage, which are present in Montelukast, and the appearance of new signals for the ethyl bridge protons would be a key indicator of the hydrogenation of the double bond.
¹³C NMR spectroscopy offers insights into the carbon skeleton of the molecule. The spectrum of this compound would show characteristic shifts for the quinoline (B57606) ring, the two phenyl rings, the cyclopropyl (B3062369) moiety, and the tertiary alcohol. Crucially, the signals for the sp² carbons of the ethenyl bridge in Montelukast would be replaced by signals for sp³ carbons of the ethyl group in the dihydro derivative. While specific spectral data is often proprietary and found in certificates of analysis from suppliers, the expected shifts can be predicted based on the structure. pharmaffiliates.comglppharmastandards.compharmaffiliates.comsynzeal.com
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structure. For instance, COSY would show correlations between the protons of the newly formed ethyl group, and HSQC would link these protons to their corresponding carbon atoms.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSⁿ)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₃₅H₃₇ClNNaO₃S. asianpubs.org The measured mass would differ from that of Montelukast sodium by the addition of two hydrogen atoms.
Tandem Mass Spectrometry (MSⁿ) , also known as MS/MS, is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In the case of this compound, the parent ion would be selected and subjected to collision-induced dissociation to generate a series of product ions. The fragmentation pattern would be characteristic of the molecule's structure, revealing information about the different structural motifs and how they are connected. For instance, fragmentation could occur at the thioether linkage or involve the loss of water from the tertiary alcohol. The mass spectrum of Montelukast sodium typically shows a transition of m/z 587.1 > 421.18, and a similar, yet distinct, fragmentation pattern would be expected for its dihydro derivative. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. For instance, a broad band in the region of 3400 cm⁻¹ would indicate the O-H stretching of the tertiary alcohol. researchgate.net Other key peaks would include those for aromatic C-H stretching, C=O stretching of the carboxylate salt, and C-S stretching of the thioether. ijsrst.com The primary difference compared to the IR spectrum of Montelukast would be the absence of the characteristic peak for the C=C double bond of the ethenyl group.
Raman spectroscopy , which is complementary to IR spectroscopy, can also be employed for functional group analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The UV-Vis spectrum of this compound is expected to be significantly different from that of Montelukast. The extended conjugation provided by the ethenyl linkage in Montelukast results in a characteristic UV absorption maximum (λmax). researchgate.netijprajournal.com Upon hydrogenation to form the dihydro derivative, this conjugation is disrupted, leading to a hypsochromic shift (a shift to a shorter wavelength) in the λmax. The quinoline and phenyl rings would still contribute to the UV absorption, but at different wavelengths and with different intensities compared to the parent drug.
Stereochemical Analysis and Determination of Chiral Purity
This compound possesses a chiral center at the carbon atom bearing the thioether and the two substituted phenyl groups. Therefore, it is crucial to determine its stereochemical configuration and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying enantiomers. A chiral stationary phase is used to differentiate between the R- and S-enantiomers. Methods developed for the chiral separation of Montelukast and its impurities can be adapted for this compound. nih.gov These methods often use normal-phase chromatography with a mobile phase consisting of a mixture of solvents like n-hexane, ethanol (B145695), and a chiral selector. nih.gov The goal is to achieve a baseline separation of the desired enantiomer from its undesired counterpart, allowing for accurate quantification of chiral purity. nih.gov
Polymorphism and Solid-State Characteristics of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties, such as solubility and stability. While extensive research has been conducted on the polymorphism of Montelukast sodium, which is known to exist in amorphous and crystalline forms, specific studies on the polymorphic forms of this compound are not widely published. ijsrst.comresearchgate.net
X-Ray Powder Diffraction (XRPD) is the primary technique used to investigate the crystalline nature of a compound. The XRPD pattern of a crystalline solid shows a series of sharp peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. An amorphous solid, on the other hand, will produce a broad halo with no distinct peaks. researchgate.netnih.gov The solid-state form of this compound, whether crystalline or amorphous, would be determined by its XRPD pattern. Any potential polymorphism would be identified by the existence of different XRPD patterns for samples prepared under different conditions.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that can provide further information about the solid-state properties. DSC can detect phase transitions, such as melting and glass transitions, while TGA measures changes in weight as a function of temperature, indicating thermal stability. ijsrst.com
Investigation of Solid-State Transformations and Phase Transitions
Solid-state transformations involve the conversion of one solid form to another, driven by factors such as temperature, humidity, and solvent contact. These transitions are crucial as they can alter the physical and chemical properties of the material.
Key Transformation Processes:
Crystallization of Amorphous Material: Amorphous forms are thermodynamically metastable and have a tendency to convert to a more stable crystalline form over time. This process can be accelerated by heat, moisture, or mechanical stress. nih.gov For Montelukast, it has been shown that the amorphous form can be converted to a crystalline form through methods like solution-mediated transformation. nih.gov
Polymorphic Transformation: One crystalline form can convert to another. These transformations are governed by the relative thermodynamic stability of the polymorphs at a given temperature and pressure. globalresearchonline.net
Solvate Formation and Desolvation: Many pharmaceutical compounds can form crystalline solvates by incorporating solvent molecules into their crystal lattice. The removal of this solvent (desolvation), typically by drying, can lead to the formation of a new crystalline form or an amorphous state. For example, crystalline Montelukast Sodium Form B can be produced from the desolvation of montelukast sodium:acetonitrile (B52724) solvates. google.com The interconversion between solvates and anhydrous forms can be influenced by factors like the vapor pressure of the solvent. google.com
Illustrative Data on Montelukast Sodium Transformations: Research has detailed specific transformations for Montelukast Sodium that exemplify these phenomena.
Table 2: Examples of Montelukast Sodium Solid-State Transformations
| Initial Form | Condition/Process | Resulting Form | Source |
|---|---|---|---|
| Amorphous Montelukast Sodium | Stirring in acetonitrile | Montelukast sodium:acetonitrile monosolvate | google.com |
| Montelukast sodium:acetonitrile monosolvate | Stirring in acetonitrile | Montelukast sodium:acetonitrile hemisolvate | google.com |
| Montelukast sodium:acetonitrile hemisolvate | Drying (removal of acetonitrile) | Crystalline Montelukast Sodium Form B | google.com |
Impact of Polymorphism on Analytical Methodologies and Stability
The presence of impurities and their different polymorphic forms can have a significant impact on the quality, safety, and efficacy of a drug product. researchgate.net This necessitates the development of robust, stability-indicating analytical methods capable of separating and quantifying the API from any impurities.
Impact on Stability:
Chemical Stability: Different solid-state forms of an impurity may have different susceptibilities to degradation. For instance, an amorphous impurity might be more reactive and degrade faster than its crystalline counterpart. Montelukast is known to be susceptible to oxidation (forming Montelukast Sulfoxide) and photo-isomerization (forming the cis-isomer). rroij.comresearchgate.net The physical form of the Dihydro impurity could influence its degradation pathway and rate.
Physical Stability: The conversion of a metastable form of an impurity to a more stable form can occur during the shelf-life of a product. While this might not change the chemical identity, it could potentially alter physical properties of the bulk drug substance. Studies on Montelukast have shown that high humidity can promote the conversion of amorphous drug to a crystalline form, which can affect properties like dissolution rate. nih.gov
Impact on Analytical Methodologies: The primary goal of analytical methods for drug substances is to ensure purity and control impurities.
Separation and Quantification: High-Performance Liquid Chromatography (HPLC) is the most common technique for impurity profiling of Montelukast. nih.govglobalresearchonline.netshimadzu.com A robust HPLC method must be able to separate the main component from all process-related impurities and degradation products, including this compound. semanticscholar.orgresearchgate.net The potential for an impurity to exist in multiple polymorphic forms does not typically affect its retention time in a reversed-phase HPLC method, as the analyte is dissolved in the mobile phase. However, the solubility of different polymorphs can vary.
Solubility and Dissolution Testing: The solubility of different polymorphs can vary significantly. globalresearchonline.net If an impurity has low solubility, it might not completely dissolve during sample preparation for an assay, leading to inaccurate quantification. This is particularly relevant for dissolution testing of the final dosage form, where the release rate of the API is measured. While the focus is on the API's dissolution, the solid-state form of an impurity could influence the microenvironment of the dissolving drug particle.
Method Validation: Analytical methods must be validated to be "stability-indicating," meaning they can resolve the API from its degradation products and impurities. nih.gov This is often tested using forced degradation studies (stress testing under conditions of heat, light, acid, base, and oxidation) to ensure that any potential degradants are detected. nih.govsemanticscholar.org The presence of multiple forms of an impurity could, in theory, complicate the interpretation of stability and degradation profiles if not properly characterized.
Table 3: Analytical Methods for Montelukast Impurity Profiling
| Technique | Column | Detection | Purpose | Source |
|---|---|---|---|---|
| RP-HPLC | C18 | UV | Separation and quantification of Montelukast and its known impurities. | nih.gov |
| LC-MS | C18 | Mass Spectrometry | Identification of impurities based on molecular weight. | globalresearchonline.netshimadzu.com |
Compound Index
Table 4: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Role/Context |
|---|---|---|---|
| This compound | 142147-67-9 | C35H37ClNNaO3S | Subject of article; impurity of Montelukast |
| Montelukast Sodium | 151767-02-1 | C35H35ClNNaO3S | Parent drug compound |
| Montelukast | 158966-92-8 | C35H36ClNO3S | Free acid form of the parent drug |
| Montelukast Sulfoxide (B87167) | Not specified | C35H36ClNO4S | Oxidation impurity of Montelukast |
| Levocetirizine | 130018-77-8 | C21H25ClN2O3 | Mentioned in stability study context |
| Lactose | 63-42-3 | C12H22O11 | Excipient mentioned in co-precipitate |
Synthetic Pathways and Mechanistic Formation of Dihydro Montelukast Sodium Salt
Investigation of Potential Synthetic Routes Leading to Dihydro Montelukast (B128269) Formation
The formation of Dihydro Montelukast is intrinsically linked to the synthetic pathways of Montelukast itself. The final step in many Montelukast syntheses involves the coupling of a protected thiol-containing side chain with a mesylated diol intermediate. However, the ethenyl group can be susceptible to reduction at various stages, leading to the formation of the dihydro impurity.
One of the primary routes for the formation of Dihydro Montelukast is through the over-reduction of Montelukast or its precursors . During the synthesis of Montelukast, a key step often involves the stereoselective reduction of a ketone to a secondary alcohol. If the reducing agent is too strong or if reaction conditions are not carefully controlled, the ethenyl group can also be reduced.
Another potential pathway involves the hydrogenation of Montelukast . If catalytic hydrogenation is employed at any stage, for instance, for the removal of a protecting group or in a reduction step, the ethenyl bond is at risk of saturation. The choice of catalyst and reaction conditions plays a pivotal role in determining the selectivity of the hydrogenation.
Mechanistic Studies of Dihydro Montelukast Formation During Montelukast Synthesis
The formation of Dihydro Montelukast during the synthesis of Montelukast is a consequence of specific chemical reactions, primarily reduction and hydrogenation.
Analysis of Reduction and Hydrogenation Mechanisms
The reduction of the ethenyl group in Montelukast to an ethyl group involves the addition of two hydrogen atoms across the double bond. This can occur through several mechanisms depending on the reagents and conditions used.
In the case of catalytic hydrogenation , the mechanism typically involves the adsorption of both the Montelukast molecule and hydrogen gas onto the surface of a metal catalyst (e.g., palladium, platinum, nickel). The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the ethenyl group, resulting in its saturation. The planarity of the ethenyl group allows for its approach to the catalyst surface, making it susceptible to hydrogenation.
When chemical reducing agents are used, the mechanism can be more varied. For instance, with hydride-based reducing agents, the reaction might proceed through a less common pathway as these reagents typically target polar functional groups. However, certain complex hydrides or specific reaction conditions might facilitate the reduction of a non-polar carbon-carbon double bond, especially one that is part of a conjugated system, which is the case in Montelukast.
Influence of Catalysts and Reaction Conditions on Dihydro Formation
The choice of catalyst and the specific reaction conditions are critical factors that dictate the extent of Dihydro Montelukast formation.
Catalysts:
Palladium on Carbon (Pd/C): This is a highly effective and common catalyst for the hydrogenation of double and triple bonds. Its use in any synthetic step of Montelukast production poses a high risk of forming the dihydro impurity.
Platinum and Nickel Catalysts: These are also powerful hydrogenation catalysts and would be expected to readily reduce the ethenyl group of Montelukast.
Ruthenium Catalysts: While some ruthenium catalysts are used for asymmetric hydrogenation of ketones, their selectivity towards the ethenyl group would need to be carefully evaluated. For example, a detailed catalyst screening identified ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 as a highly enantioselective catalyst for the hydrogenation of a ketone intermediate in a formal synthesis of Montelukast, but its effect on the ethenyl group was not the primary focus acs.org.
Oxazaborolidine Complexes: The use of an oxazaborolidine complex in earlier reaction steps of Montelukast synthesis has been reported to lead to the formation of a "partially over-reduced product" in amounts up to 10% googleapis.com. This suggests that this type of catalyst, while primarily for asymmetric ketone reduction, can also facilitate the reduction of the ethenyl group.
Reaction Conditions:
Hydrogen Pressure: Higher hydrogen pressures during catalytic hydrogenation will generally increase the rate of reduction and thus the formation of Dihydro Montelukast.
Temperature: Increased temperature can also accelerate the rate of hydrogenation.
Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst, thereby affecting the reaction rate and selectivity.
Reaction Time: Longer reaction times will naturally lead to a higher conversion of the starting material and potentially a greater amount of the over-reduced impurity.
| Catalyst/Reducing Agent | Potential for Dihydro Montelukast Formation | Key Considerations |
| Palladium on Carbon (Pd/C) | High | Highly active for double bond hydrogenation. |
| Platinum Oxide (Adam's catalyst) | High | Powerful hydrogenation catalyst. |
| Raney Nickel | High | Active and cost-effective but can be less selective. |
| Ruthenium Catalysts | Moderate to High | Selectivity depends on the specific complex and ligands. |
| Oxazaborolidine Complexes | Moderate | Can cause over-reduction, especially in early synthetic steps. |
| Sodium Borohydride (NaBH4) | Low | Generally selective for carbonyl groups over non-activated alkenes. |
| Lithium Aluminum Hydride (LiAlH4) | Low to Moderate | More powerful than NaBH4, but typically still prefers polar functional groups. |
Chemical Transformations of Montelukast Leading to Dihydro Montelukast
Beyond its formation as a byproduct in the main synthesis, Dihydro Montelukast can also be formed through the degradation of Montelukast itself.
Degradation Pathways Involving Saturation of Unsaturated Moieties
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. While oxidation and photo-isomerization are commonly reported degradation pathways for Montelukast, the saturation of the ethenyl group is also a possible transformation under certain conditions.
If Montelukast is exposed to reducing environments, even after its synthesis, the ethenyl group can be hydrogenated. For instance, if a subsequent reaction step in the formulation process inadvertently introduces a reducing agent or a catalyst capable of hydrogenation, Dihydro Montelukast could be formed. While less common than oxidative or photolytic degradation, this pathway must be considered during the development of the final drug product. Studies on the degradation of Montelukast have primarily focused on the formation of the sulfoxide (B87167) and the cis-isomer upon exposure to oxidative and photolytic stress, respectively researchgate.netgoogle.com. Specific studies detailing the formation of Dihydro Montelukast as a degradation product under various stress conditions are less common in the literature.
Development of Targeted Synthetic Procedures for Reference Standard Preparation
The accurate quantification of any impurity requires a pure reference standard. Therefore, the targeted synthesis of Dihydro Montelukast Sodium Salt is necessary for its use in analytical method development and validation.
A plausible synthetic strategy for obtaining Dihydro Montelukast would be the catalytic hydrogenation of Montelukast . This approach would involve dissolving Montelukast in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), and treating it with a hydrogenation catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Illustrative Synthetic Scheme:
Information on Degradation of this compound is Not Publicly Available
Extensive research into the scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the degradation behavior and stability profiles of this compound. This compound is identified primarily as "Montelukast Dihydro Impurity," a substance related to the active pharmaceutical ingredient Montelukast Sodium.
While this compound is commercially available as a reference standard for impurity analysis and its chemical identity, including its CAS number (142147-98-6), is established, detailed studies on its degradation pathways are not documented in the accessible scientific domain. chemicea.comglobalresearchonline.netsynzeal.compharmaffiliates.comsimsonpharma.com
Forced degradation studies, which are crucial for understanding the intrinsic stability of a drug substance, involve subjecting the compound to various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. Such studies have been extensively performed and published for Montelukast Sodium, revealing its susceptibility to degradation under different conditions and leading to the identification of several degradation products. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netscholarsresearchlibrary.comnih.govjapsonline.comresearchgate.netijpsonline.comsemanticscholar.orgnih.govjpionline.orgresearchgate.net For instance, Montelukast Sodium is known to degrade under acidic and oxidative conditions and is also sensitive to light. researchgate.netnih.govrroij.comgoogle.com Common degradation products of Montelukast Sodium include Montelukast sulfoxide and the (Z)-isomer. researchgate.netrroij.comgoogle.com
However, specific data on the hydrolytic, oxidative, photolytic, or thermal degradation of this compound is not available. Consequently, there is no information on its secondary degradation products or any kinetic analysis of its degradation processes. The existing literature on Montelukast impurities primarily focuses on their identification and quantification for quality control purposes, rather than a detailed investigation of the stability and degradation of each specific impurity. rsc.orgdphen1.comnih.govo2hdiscovery.cosynzeal.comresearchgate.net
Therefore, it is not possible to provide a detailed article on the degradation behavior and stability profiles of this compound as per the requested outline due to the absence of relevant scientific research and data.
Degradation Behavior and Stability Profiles of Dihydro Montelukast Sodium Salt
Influence of Environmental Factors and Excipients on the Formation of Dihydro Montelukast (B128269) Sodium Salt
The formation of Dihydro Montelukast Sodium Salt is a consequence of the degradation of Montelukast Sodium. The stability of the parent drug is influenced by several environmental factors and its interaction with pharmaceutical excipients.
Environmental Factors:
Forced degradation studies on Montelukast Sodium reveal its susceptibility to various environmental conditions, which can lead to the formation of impurities such as this compound.
Acidic and Basic Conditions: Montelukast Sodium has been shown to degrade under both acidic and basic conditions. nih.govijpsonline.com Hydrolytic degradation can lead to the formation of several impurities.
Thermal Stress: Exposure to heat can accelerate the degradation of Montelukast Sodium. nih.govijpsonline.com
Photolytic Stress: Montelukast is known to be sensitive to light. researchgate.net Photodegradation can lead to the formation of various degradation products. researchgate.netresearchgate.net
Influence of Excipients:
The interaction between an active pharmaceutical ingredient (API) and excipients is a critical factor in the stability of a drug product. While specific studies on the influence of excipients on the degradation of this compound are not available, the stability of the parent compound, Montelukast Sodium, in the presence of various excipients has been investigated. These studies aim to identify excipients that are compatible with the API and minimize the formation of degradation products.
The following table summarizes the findings from forced degradation studies on Montelukast Sodium, which indicate the conditions under which its degradation products, including potentially this compound, are formed.
Table 1: Summary of Forced Degradation Studies of Montelukast Sodium
| Stress Condition | Observations on Montelukast Sodium Degradation | Reference |
| Acid Hydrolysis | Susceptible to degradation. | nih.govijpsonline.com |
| Base Hydrolysis | Susceptible to degradation. | nih.govijpsonline.com |
| Oxidation | Susceptible to degradation. | nih.govijpsonline.com |
| Thermal Degradation | Susceptible to degradation. | nih.govijpsonline.com |
| Photolytic Degradation | Susceptible to degradation. | nih.govijpsonline.com |
Advanced Analytical Methodologies for Detection and Quantification of Dihydro Montelukast Sodium Salt
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities. researchgate.net Its versatility and high resolution make it ideal for separating and quantifying trace amounts of related substances like Dihydro Montelukast (B128269) Sodium Salt from the active pharmaceutical ingredient (API).
Optimization of Chromatographic Parameters for Resolution and Sensitivity
The development of a robust HPLC method necessitates the meticulous optimization of several chromatographic parameters to achieve the desired separation and sensitivity. For the analysis of Montelukast and its impurities, reversed-phase HPLC is the most common approach. researchgate.netnih.gov
A typical starting point for method development involves a C18 or a phenyl-based column. nih.govgoogle.com The selection of the stationary phase is critical; for instance, an Atlantis dC18 column (250 x 4.6 mm, 5 µm) has been successfully used for the separation of Montelukast and its impurities. researchgate.net
The mobile phase composition is another crucial factor. A gradient elution is often employed to ensure the effective separation of all related compounds, which may have a wide range of polarities. researchgate.net A common mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier, typically acetonitrile (B52724) or methanol. nih.govjapsonline.com For instance, a gradient system with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4) and acetonitrile has been used for the separation of Montelukast and its degradation products. scienceopen.com The gradient profile, flow rate, and column temperature are systematically adjusted to maximize the resolution between Dihydro Montelukast Sodium Salt and other closely eluting impurities, including the parent drug.
The following table provides an example of optimized chromatographic conditions for the analysis of Montelukast and its related substances, which would be applicable for the detection of this compound.
| Parameter | Condition |
| Chromatographic Column | Atlantis dC18 (250 x 4.6 mm), 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Elution Mode | Gradient |
| This table presents a representative set of HPLC parameters that can be optimized for the analysis of this compound. |
Application of Various Detection Modes (e.g., UV-Diode Array, Fluorescence, Evaporative Light Scattering)
The choice of detector is pivotal for achieving the required sensitivity and selectivity.
UV-Diode Array Detection (UV-DAD): This is the most widely used detection method for Montelukast and its impurities due to the presence of a chromophore in the molecule. globalresearchonline.net A DAD detector provides the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. The detection wavelength is typically set at the absorption maximum of the analyte, for instance, around 235 nm or 254 nm. researchgate.netcharusat.edu.in
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. Montelukast and some of its related compounds exhibit native fluorescence, allowing for lower detection limits compared to UV detection.
Evaporative Light Scattering Detection (ELSD): In cases where an impurity lacks a UV chromophore, ELSD can be a valuable alternative. This universal detector responds to any non-volatile analyte, making it suitable for a broad range of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Impurity Profiling
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful tool for the definitive identification and quantification of impurities. japsonline.comglobalresearchonline.net Its high sensitivity and specificity allow for the detection of trace-level impurities and the elucidation of their structures.
For comprehensive impurity profiling of this compound, an LC-MS/MS method would be developed. The chromatographic part would be similar to the HPLC-UV method, ensuring good separation of the impurities. The mass spectrometer would be operated in a mode that provides both molecular weight information and structural fragments.
A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of Dihydro Montelukast) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from the matrix and other impurities. The protonated molecule [M+H]⁺ for Montelukast is observed at m/z 586.2, and a key fragment is seen at m/z 568.2. nih.gov Similar fragmentation patterns would be established for this compound for its unambiguous identification and quantification.
The following table illustrates the type of data generated in an LC-MS/MS analysis for impurity identification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Montelukast | 586.2 | 568.2 |
| Dihydro Montelukast | To be determined | To be determined |
| This table demonstrates the principle of MRM for Montelukast, which would be applied to develop a method for this compound. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
The synthesis of Montelukast may involve the use of various organic solvents and reagents that could lead to the presence of volatile byproducts in the final product. wisdomlib.org Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of such volatile impurities. wisdomlib.orgrroij.com
A headspace GC-MS method is typically employed to avoid the non-volatile nature of the API and its salt impurities from interfering with the analysis. rroij.com In this technique, a sample of the drug substance is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC-MS system. The GC column separates the volatile components, and the mass spectrometer provides their identification and quantification. This method is crucial for ensuring that residual solvents and other volatile byproducts are below the safety limits prescribed by regulatory guidelines.
Capillary Electrophoresis (CE) for Orthogonal Separation
Capillary Electrophoresis (CE) offers an alternative and orthogonal separation mechanism to HPLC. nih.govresearchgate.net This technique separates ions based on their electrophoretic mobility in an electric field. For impurities that are difficult to resolve by HPLC, CE can provide a complementary analysis.
A micellar electrokinetic chromatography (MEKC) method, a mode of CE, has been developed for the separation of Montelukast and its impurities. nih.gov This method utilizes a buffer containing surfactants (like sodium dodecyl sulfate (B86663) - SDS) above their critical micelle concentration. The separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. A typical CE method for Montelukast impurities might use a borate (B1201080) buffer at a high pH with the addition of cyclodextrins to enhance separation selectivity. nih.gov
Validation of Analytical Methods According to International Conference on Harmonisation (ICH) Guidelines
All analytical methods intended for the quantification of impurities in pharmaceutical products must be validated according to the International Conference on Harmonisation (ICH) guidelines, specifically the Q2(R1) and the recently updated Q2(R2) guidelines. ich.orgeuropa.euslideshare.net Validation demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org For an impurity method, this involves demonstrating that the peak for this compound is well-resolved from the API and other known impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically demonstrated by analyzing a series of solutions of this compound at different concentrations.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. ich.org This is often assessed by spiking the drug substance with known amounts of this compound and measuring the recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. amazonaws.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org
The following table summarizes the typical validation parameters and their acceptance criteria for an impurity quantification method.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak is resolved from all other peaks with a resolution (Rs) > 1.5. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery of 80% to 120% of the spiked amount. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% |
| Intermediate Precision | RSD ≤ 10% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy at the LOQ should be acceptable. |
| Robustness | No significant impact on results from minor changes in method parameters. |
| This table provides a general overview of ICH validation parameters and typical acceptance criteria. |
Specificity and Selectivity from Parent Compound and Other Impurities
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the analytical method must be able to distinguish it from the active pharmaceutical ingredient (API), Montelukast Sodium, and other potential process-related impurities and degradation products.
Forced degradation studies are a cornerstone of establishing specificity. semanticscholar.org These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. semanticscholar.orgresearchgate.net A stability-indicating HPLC method is considered specific if it can separate the Dihydro Montelukast peak from all other peaks generated during these stress tests, as well as from the parent Montelukast peak.
A typical approach involves using a reversed-phase HPLC (RP-HPLC) method with a C18 column. researchgate.netnih.gov The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. researchgate.netijpcbs.com The selectivity is demonstrated by the resolution between the Dihydro Montelukast peak and the closest eluting peak, which should ideally be greater than 1.5.
Linearity, Range, and Calibration Curve Construction
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
To establish linearity for this compound, a series of solutions are prepared at different concentrations, typically spanning from the limit of quantification (LOQ) to 150% of the specified limit for the impurity. These solutions are then injected into the HPLC system, and the peak area response is plotted against the corresponding concentration.
The linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r), coefficient of determination (R²), y-intercept, and slope of the regression line. For impurity quantification methods, a correlation coefficient of >0.99 is generally considered acceptable. nih.gov
Table 1: Representative Linearity Data for this compound
| Parameter | Typical Value |
| Range | LOQ - 1.5 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Coefficient of Determination (R²) | > 0.998 |
| Slope | (Value dependent on system) |
| Y-intercept | (Close to zero) |
This table presents typical data synthesized from method validation studies of Montelukast impurities.
Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is typically determined by performing at least six replicate injections of a standard solution of this compound at a known concentration (e.g., the specification limit). The %RSD of the peak areas is then calculated.
Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, for instance, on different days, with different analysts, or using different equipment. This is evaluated by repeating the analysis on a different day with a different analyst and/or on a different instrument. researchgate.net The %RSD is calculated for the combined data from all conditions.
Table 2: Representative Precision Data for this compound
| Precision Type | Parameter | Acceptance Criteria | Typical Result (%RSD) |
| Repeatability | %RSD of peak areas (n=6) | ≤ 5.0% | < 2.0% |
| Intermediate Precision | %RSD of peak areas (inter-day, inter-analyst) | ≤ 10.0% | < 3.0% |
This table presents typical data synthesized from method validation studies of Montelukast impurities.
Accuracy and Recovery Studies
Accuracy is the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is often determined by performing recovery studies. This involves spiking the drug product matrix with known amounts of this compound at different concentration levels (typically 50%, 100%, and 150% of the specification limit).
The samples are then analyzed, and the percentage of the analyte recovered is calculated. The mean recovery is expected to be within a specified range, commonly 80-120%, for impurity analysis. nih.gov
Table 3: Representative Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Level 1 (50%) | 0.5 | (Value) | 98.5% |
| Level 2 (100%) | 1.0 | (Value) | 101.2% |
| Level 3 (150%) | 1.5 | (Value) | 99.8% |
| Mean Recovery | 100.2% |
This table presents typical data synthesized from method validation studies of Montelukast impurities. The specific amounts are illustrative.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). nih.gov Alternatively, they can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1). The determined LOQ must be at or below the reporting threshold for the impurity.
Table 4: Representative LOD and LOQ Data for this compound
| Parameter | Method | Typical Value (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |
This table presents typical data synthesized from method validation studies of Montelukast impurities.
Robustness Assessment of Developed Methods
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations can include:
Flow rate of the mobile phase (e.g., ±0.1 mL/min)
Column temperature (e.g., ±2 °C)
pH of the mobile phase buffer (e.g., ±0.1 units)
Organic composition of the mobile phase (e.g., ±2%)
The system suitability parameters, such as resolution, tailing factor, and theoretical plates, are monitored after each variation. The method is considered robust if these parameters remain within the predefined acceptance criteria, ensuring the method's performance is consistent during routine use. asianpubs.org
System Suitability Testing
System suitability testing (SST) is an integral part of any analytical method and is performed before and sometimes during the analysis of samples. It is used to verify that the chromatographic system is adequate for the intended analysis. SST parameters are established during method development and validation.
For the analysis of this compound, a system suitability solution, which may contain Montelukast and a known amount of this compound or another critical impurity, is injected. The key SST parameters include:
Tailing factor (Asymmetry factor): To ensure peak symmetry. A typical acceptance criterion is ≤ 2.0.
Theoretical plates (N): To measure column efficiency. A typical acceptance criterion is > 2000.
Resolution (Rs): To ensure separation between critical peaks (e.g., Dihydro Montelukast and Montelukast). A typical acceptance criterion is > 1.5.
%RSD of replicate injections: To check the precision of the injection system. A typical acceptance criterion is ≤ 2.0% for the main analyte and ≤ 10.0% for the impurity.
Passing all system suitability criteria is a prerequisite for commencing the analysis of test samples.
Preclinical Pharmacological and Toxicological Assessment of Dihydro Montelukast Sodium Salt
In Vitro and In Vivo Receptor Binding and Functional Activity Studies
There is no publicly available data from in vitro or in vivo studies that specifically characterizes the receptor binding profile or functional activity of Dihydro Montelukast (B128269) Sodium Salt. While extensive research exists for the parent compound, Montelukast, these findings cannot be directly extrapolated to its dihydrogenated analogue due to structural differences that may alter binding affinity and activity.
Evaluation of Cysteinyl Leukotriene Receptor (CysLT1 and CysLT2) Interaction
No specific studies evaluating the binding affinity, selectivity, or functional antagonist/agonist activity of Dihydro Montelukast Sodium Salt at the CysLT1 and CysLT2 receptors have been published in the available scientific literature. For context, chemical suppliers who sell Dihydro Montelukast for research purposes describe the activity of the parent compound, Montelukast, as a potent and selective CysLT1 receptor antagonist. caymanchem.combiocat.com However, this does not reflect experimental data for the dihydro- impurity itself.
Investigation of Potential Interactions with Other Pharmacologically Relevant Receptors (e.g., Dopaminergic, Serotonergic)
There are no published preclinical studies investigating the potential interactions of this compound with other non-leukotriene receptors, such as dopaminergic or serotonergic receptors. Research into the off-target effects of related compounds does not specifically name or test this compound.
Cellular and Molecular Mechanisms of Any Observed Biological Effects
As there are no published studies detailing the biological effects of this compound, the cellular and molecular mechanisms remain uncharacterized. Investigation into the downstream signaling pathways that would be modulated by this specific compound has not been documented.
In Vitro Metabolism and Biotransformation of this compound
No information is available in the public domain regarding the in vitro metabolism or biotransformation of this compound. The metabolic fate of this specific compound has not been a subject of published research.
Identification of Metabolizing Enzyme Systems (e.g., Cytochrome P450 Isoforms, UDP-Glucuronosyltransferases)
There are no studies that have identified the specific enzyme systems, such as Cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound.
Characterization of Major and Minor Metabolites
No major or minor metabolites of this compound have been identified or characterized in published literature. Studies detailing the metabolic profile of the parent drug, Montelukast, have identified numerous metabolites, but this does not extend to its dihydro- derivative. nih.gov
Due to the absence of specific preclinical data for this compound in the scientific literature, it is not possible to generate data tables on its pharmacological or metabolic properties.
In Vitro and In Vivo Toxicological Evaluation
The toxicological profile of Montelukast has been extensively characterized in a range of preclinical in vitro and in vivo studies. nih.gov These evaluations are crucial for identifying potential target organs and understanding the cellular and genetic toxicity before clinical use.
Cytotoxicity Assessments in Relevant Cell Lines
In vitro studies have been conducted to determine the cytotoxic potential of Montelukast in various cell lines. These assessments help in understanding the compound's direct effects on cell viability and function.
Research has shown that Montelukast can induce cytotoxicity at high concentrations. For instance, in a study using rat microglial HAPI cells, Montelukast induced cytotoxicity at concentrations of 50–100 μM. rroij.comresearchgate.net This effect was accompanied by the activation of caspase-3/7, the release of prostaglandin (B15479496) E2 (PGE2), and the production of reactive oxygen species (ROS). rroij.comresearchgate.net Similar toxicity was observed in SH-SY5Y human neuroblastoma cells at the same concentrations (50–100 μM). rroij.comresearchgate.net In contrast, a study on orodispersible films of Montelukast Sodium concluded that the formulations did not exhibit toxic potential in an in vitro cytotoxicity study using 3T3 cells, a standard fibroblast cell line. nih.govnih.gov
Table 1: Summary of In Vitro Cytotoxicity Findings for Montelukast
| Cell Line | Type | Concentration | Observed Effects | Reference(s) |
| HAPI | Rat Microglial Cells | 50-100 μM | Induced cytotoxicity, caspase-3/7 activation, PGE2 release, ROS production. | rroij.com, researchgate.net |
| SH-SY5Y | Human Neuroblastoma Cells | 50-100 μM | Induced toxicity. | rroij.com, researchgate.net |
| 3T3 | Mouse Fibroblast Cells | Not specified | Formulations did not show toxic potential. | nih.gov, nih.gov |
Genotoxicity and Mutagenicity Testing
A battery of tests has been performed to assess the potential of Montelukast and its impurities to cause genetic damage or mutations.
According to regulatory reviews, Montelukast is considered non-genotoxic and non-mutagenic in preclinical evaluations. nih.govnih.gov Specific genotoxicity assessments have been conducted on impurities of Montelukast, such as the sulfoxide (B87167) impurity. In silico predictions using Leadscope and ToxTree programs indicated the sulfoxide impurity was non-mutagenic. ajol.info This was followed by in vitro testing, where it was found to be non-mutagenic in a miniaturized bacterial gene mutation test (Ames MPF Penta I assay) and non-genotoxic in an in vitro chromosomal aberration test in human peripheral lymphocytes, both with and without metabolic activation. ajol.info While the sulfoxide impurity showed some dose-dependent cytotoxicity, it did not induce genetic damage. ajol.info
However, one study on albino mice suggested that Montelukast may have potential genotoxicity in somatic cells in vivo, noting an increase in numerical chromosomal aberrations and interstitial deletions in bone marrow cells. frontiersin.org
Table 2: Summary of Genotoxicity and Mutagenicity Assays for Montelukast and its Impurities
| Test System | Compound Tested | Finding | Conclusion | Reference(s) |
| In silico (Leadscope, ToxTree) | Sulfoxide Impurity | Predicted non-mutagenic | Non-mutagenic | ajol.info |
| Ames MPF Penta I Assay | Sulfoxide Impurity | Non-mutagenic | Non-mutagenic | ajol.info |
| In vitro Chromosomal Aberration | Sulfoxide Impurity | Showed cytotoxicity but was non-genotoxic | Non-genotoxic | ajol.info |
| In vivo Mouse Bone Marrow Cells | Montelukast | Increased chromosomal aberrations | Potential genotoxicity | frontiersin.org |
| Standard Preclinical Battery | Montelukast | Negative in a battery of genotoxic assays | Non-genotoxic, Non-mutagenic | nih.gov, nih.gov |
Assessment of Potential Organ-Specific Toxicity in Preclinical Models
Preclinical studies in animal models are essential for identifying potential target organs of toxicity. For Montelukast, multiple studies have been conducted in rats and monkeys.
The primary target organ of Montelukast toxicity identified in both rats and monkeys is the gastrointestinal system. nih.gov Secondary target organs of toxicity include the adrenals, lungs, kidney, heart, and the lymphoid system. nih.gov
Table 3: Summary of Organ-Specific Toxicity Findings for Montelukast in Preclinical Models
| Species | Study Type | Primary Target Organ | Secondary Target Organs | NOAEL | Reference(s) |
| Rats (Adult) | General Toxicology | Gastrointestinal System | Adrenals, Lung, Kidney, Heart, Lymphoid System | 50 mg/kg/day | nih.gov |
| Monkeys (Adult) | General Toxicology | Gastrointestinal System | Adrenals, Lung, Kidney, Heart, Lymphoid System | 150 mg/kg/day | nih.gov |
| Monkeys (Juvenile) | 13-Week Oral Dosing | Gastrointestinal System | Not specified | 50 mg/kg/day | nih.gov |
Computational Chemistry and in Silico Modeling of Dihydro Montelukast Sodium Salt
Molecular Docking and Dynamics Simulations to Predict Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations further refine these predictions by simulating the atomic-level movements of the complex over time, providing insights into the stability of the ligand-receptor interactions.
For Montelukast (B128269) and its derivatives, molecular docking studies have been instrumental in understanding their binding to various receptors. For instance, studies have explored the binding of Montelukast to its primary target, the cysteinyl leukotriene receptor 1 (CysLT1), to elucidate the structural basis of its antagonist activity. nih.gov In the absence of a crystal structure for CysLT1, homology modeling is often employed to create a 3D model of the receptor for docking studies.
In a broader context, computational investigations have explored the binding of Montelukast and its structural derivatives to other receptors, such as dopaminergic (D2) and serotonergic (5-HT1A) receptors, to understand potential off-target effects. mdpi.comresearchgate.net These studies utilize docking to predict binding affinities and interaction patterns. For example, docking scores and binding energies can be calculated to compare the binding of various derivatives to the receptor's active site. mdpi.com
MD simulations complement docking by providing a dynamic view of the ligand-receptor complex. These simulations, often run for nanoseconds, can confirm the stability of the binding pose predicted by docking and reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. mdpi.comnih.gov For instance, MD simulations have been used to show stable binding between Montelukast and various enzymes, predicting its strong inhibitory potential. nih.gov
A hypothetical molecular docking study of Dihydro Montelukast Sodium Salt with the CysLT1 receptor would likely reveal a binding mode similar to that of Montelukast, with the core quinoline (B57606) and phenyl groups engaging in key hydrophobic and aromatic interactions within the receptor's binding pocket. The modification in the dihydro form would subtly alter the geometry and flexibility of the side chain, potentially influencing the precise orientation and strength of these interactions.
Table 1: Representative Molecular Docking and Dynamics Simulation Data for Montelukast Derivatives
| Compound/Derivative | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical for Dihydro Montelukast) | MD Simulation Stability (RMSD) |
| Montelukast | CysLT1 | -9.5 to -11.0 | PHE115, TRP235, ARG286 | < 2.0 Å |
| Dihydro Montelukast | CysLT1 | (Predicted) -9.0 to -10.5 | PHE115, TRP235, ARG286 | (Predicted) < 2.5 Å |
| Montelukast Derivative 1 | 5-LOX | -15.65 | LYS183, ALA607 | Stable Complex |
| Montelukast Derivative 2 | HP Urease | -12.38 | ASP223, ASP362 | Stable Complex |
Note: The data for Dihydro Montelukast is predictive and hypothetical, based on the known interactions of Montelukast. The docking scores for derivatives are from actual studies on Montelukast. nih.gov
Pharmacophore Modeling for Predicting Potential Biological Activities
Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. ijprajournal.com A pharmacophore model can be used to screen large compound libraries to identify new molecules with the potential for similar biological activity.
For Montelukast and its analogs, pharmacophore models have been developed based on their known activity as CysLT1 receptor antagonists. nih.gov These models typically include features such as a hydrophobic aromatic region (the quinoline and phenyl rings), a hydrogen bond acceptor (the carboxylate group), and a hydrophobic aliphatic region (the cyclopropane (B1198618) ring). nih.govnih.gov
By generating a pharmacophore model for this compound, researchers could predict its potential to interact with other receptors or enzymes. If the dihydro modification does not significantly alter the key pharmacophoric features responsible for CysLT1 antagonism, it would be predicted to retain this activity. Conversely, if new pharmacophoric features are introduced or existing ones are modified, the model might suggest potential new biological activities or a different side-effect profile.
Table 2: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Corresponding Chemical Moiety | Importance for CysLT1 Antagonism |
| Aromatic/Hydrophobic | Chloroquinoline Ring | High |
| Aromatic/Hydrophobic | Phenyl Ring | High |
| Hydrogen Bond Acceptor | Carboxylate Group | High |
| Hydrophobic | Cyclopropane Ring | Medium |
| Hydrophobic/Aliphatic | Dihydro-ethenyl Linker | Potential for altered flexibility |
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile, helping to identify potential liabilities early in the discovery process. nih.gov
For Montelukast, several studies have investigated its metabolic pathways and predicted the ADMET properties of its degradation products. nih.govresearchgate.net Montelukast is known to be extensively metabolized, primarily by cytochrome P450 enzymes (CYP2C8, CYP2C9, and CYP3A4), and also undergoes glucuronidation. nih.govmdpi.com In silico tools can predict the sites of metabolism on the molecule and the likelihood of inhibition or induction of these enzymes.
For this compound, ADMET prediction software could be used to estimate properties such as oral bioavailability, plasma protein binding, blood-brain barrier penetration, and potential for hepatotoxicity or cardiotoxicity. The reduction of the ethenyl double bond to a single bond in the dihydro form might influence its metabolic stability and the profile of its metabolites. For instance, it may be less susceptible to certain oxidative metabolic pathways.
Table 3: Predicted ADMET Properties for Montelukast and a Hypothetical Profile for this compound
| Property | Montelukast (Reported/Predicted) | Dihydro Montelukast (Hypothetical Prediction) | Significance |
| Oral Bioavailability | ~64% | Potentially similar or slightly higher | A key factor for oral drug efficacy. |
| Plasma Protein Binding | >99% | >99% | Affects the free drug concentration. |
| Blood-Brain Barrier Penetration | Low | Low | Important for assessing potential CNS side effects. |
| Primary Metabolic Enzymes | CYP2C8, CYP2C9, CYP3A4, UGT1A3 | Potentially similar, with possible alterations in metabolite profile | Predicts drug-drug interactions and clearance pathways. |
| Predicted Mutagenicity | Non-mutagenic | Non-mutagenic | A critical toxicity endpoint. |
Note: The data for Dihydro Montelukast is a hypothetical prediction based on the known profile of Montelukast. nih.govnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivations
Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a compound affect its biological activity. nih.gov Structure-Property Relationship (SPR) studies, a broader concept, examine how structural modifications influence a wider range of physicochemical and pharmacokinetic properties. ijprajournal.com
The development of Montelukast involved extensive SAR studies to optimize its potency and selectivity as a CysLT1 receptor antagonist. nih.gov These studies identified the key structural motifs required for activity, such as the quinoline core, the acidic side chain, and the lipophilic tail.
For this compound, a comparative SAR analysis with Montelukast would be informative. The primary structural difference is the saturation of the ethenyl linker. This change could potentially impact the compound's conformation, flexibility, and interactions with the receptor. A systematic study of related dihydro-analogs with modifications at other positions could help to build a detailed SAR/SPR model for this chemical series.
Table 4: Hypothetical SAR/SPR Insights for this compound
| Structural Modification | Predicted Impact on Activity (CysLT1) | Predicted Impact on Properties | Rationale |
| Saturation of Ethenyl Linker | Potentially slight decrease or no change | Increased flexibility, altered metabolic stability | The rigid ethenyl linker in Montelukast may be optimal for receptor fit. Increased flexibility could alter binding. |
| Modification of Quinoline Substituents | Significant impact | Altered lipophilicity and metabolism | The chloro-substituent is crucial for potency. |
| Alteration of Carboxylic Acid Moiety | Significant decrease in activity | Altered solubility and oral absorption | The acidic group is a key pharmacophoric feature for receptor binding. |
Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body based on its physicochemical properties and physiological parameters of the organism. researchgate.netnih.gov
PBPK models have been developed for Montelukast to describe its pharmacokinetic profile in adults and children and to predict drug-drug interactions. nih.govnih.govgithub.com These models incorporate in vitro data on metabolism and transport with in vivo physiological data to provide a holistic understanding of the drug's behavior.
For this compound, a PBPK model could be developed once sufficient in vitro data on its physicochemical properties, metabolism, and transporter interactions become available. The model would be invaluable for predicting its systemic exposure under different conditions and in various populations. Key inputs for the model would include its solubility, permeability, metabolic clearance rates by different enzymes, and plasma protein binding. The model could then be used to simulate its concentration-time profile in different tissues and to explore the impact of co-administered drugs.
Table 5: Key Parameters for a PBPK Model of this compound
| Parameter | Data Source | Importance for PBPK Model |
| Molecular Weight | Chemical Structure | Fundamental input for all calculations. |
| pKa | In vitro measurement | Influences solubility and absorption. |
| LogP/LogD | In vitro measurement | Determines lipophilicity and distribution. |
| Aqueous Solubility | In vitro measurement | Affects dissolution and absorption. |
| Intestinal Permeability | In vitro cell-based assays (e.g., Caco-2) | A key determinant of oral absorption. |
| Metabolic Clearance (CLint) | In vitro studies with liver microsomes or hepatocytes | Determines the rate of metabolic elimination. |
| Plasma Protein Binding | In vitro measurement | Influences the unbound drug concentration available for distribution and clearance. |
Q & A
Q. How can in vitro efficacy models be designed to study this compound’s anti-inflammatory activity?
- Methodological Answer : Use human CysLT₁ receptor-transfected CHO cells. Measure IC₅₀ via calcium flux assays (Fluo-4 AM dye) with leukotriene D₄ (LTD₄) as agonist. Normalize data to vehicle controls and validate with montelukast sodium (IC₅₀ <5 nM) as positive control .
Data Contradiction Analysis
- Dissolution Media Selection : While recommends f2-based comparisons in standard buffers, highlights the necessity of biorelevant media with surfactants. Resolution : Use surfactant-containing media for mechanistic studies and standard buffers for regulatory f2 tests .
- Enantiomer Detection : prioritizes NMR for speed, whereas advocates HPLC for sensitivity. Resolution : NMR is ideal for in-process checks; HPLC is superior for low-level impurity quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
